1,4-Dimethyl-2,5-dinitrobenzene
Overview
Description
1,4-Dimethyl-2,5-dinitrobenzene is an organic compound with the molecular formula C₈H₈N₂O₄. It is a derivative of benzene, where two methyl groups and two nitro groups are substituted at the 1,4 and 2,5 positions, respectively. This compound is a pale yellow crystalline solid and is known for its applications in various chemical reactions and industrial processes.
Scientific Research Applications
1,4-Dimethyl-2,5-dinitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of explosives, as well as in the manufacture of polymers and resins.
Safety and Hazards
While specific safety and hazard information for “1,4-Dimethyl-2,5-dinitrobenzene” is not available, similar compounds are considered hazardous. They may cause damage to organs through prolonged or repeated exposure . They are fatal if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment and ensure adequate ventilation when handling such compounds .
Mechanism of Action
Target of Action
The primary target of 1,4-Dimethyl-2,5-dinitrobenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This aromatic ring wants to be retained during reactions .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The pathways for 2,4-dinitrotoluene (2,4-DNT) and nitrobenzene offer fine illustrations of how the ability to assimilate new carbon sources evolves in bacteria . Studies of the degradation pathways provide insight about two principal strategies for overcoming the metabolic block imposed by nitro- substituents on aromatic compounds .
Pharmacokinetics
It’s known that the polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Surprisingly, the water solubility is low .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This occurs after the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, and a proton is removed from this intermediate .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Additionally, the water solubility of the compound is low, which could influence its action, efficacy, and stability in aquatic environments .
Preparation Methods
1,4-Dimethyl-2,5-dinitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1,4-dimethylbenzene (p-xylene) using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions typically include maintaining a low temperature to control the reaction rate and prevent over-nitration. The nitration process introduces nitro groups at the 2 and 5 positions of the benzene ring, resulting in the formation of this compound .
Chemical Reactions Analysis
1,4-Dimethyl-2,5-dinitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents such as halogens or alkyl groups.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, halogens, alkyl halides, and potassium permanganate. The major products formed from these reactions include 1,4-dimethyl-2,5-diaminobenzene, substituted benzene derivatives, and 1,4-dicarboxy-2,5-dinitrobenzene .
Comparison with Similar Compounds
1,4-Dimethyl-2,5-dinitrobenzene can be compared with other similar compounds, such as:
1,2-Dimethyl-3,5-dinitrobenzene: This compound has nitro groups at the 3 and 5 positions, leading to different chemical and physical properties.
1,3-Dimethyl-2,4-dinitrobenzene: The nitro groups are positioned at the 2 and 4 positions, resulting in variations in reactivity and applications.
1,4-Dinitrobenzene: Lacks the methyl groups, which affects its solubility and reactivity compared to this compound.
Properties
IUPAC Name |
1,4-dimethyl-2,5-dinitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-5-3-8(10(13)14)6(2)4-7(5)9(11)12/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJZOFDOLIPFEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60498989 | |
Record name | 1,4-Dimethyl-2,5-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60498989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
712-32-3 | |
Record name | 1,4-Dimethyl-2,5-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60498989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does 1,4-Dimethyl-2,5-dinitrobenzene play in studying Charge-Transfer (CT) interactions?
A: While this compound and 1,4-Dimethoxy-2,5-dimethylbenzene alone don't show significant CT complexation, their incorporation into a [2.2]paracyclophane structure leads to strong CT absorptions []. This demonstrates the impact of conformational restriction and enforced proximity within the paracyclophane structure on facilitating CT interactions between the electron-rich dimethoxybenzene moiety (donor) and the electron-deficient dinitrobenzene moiety (acceptor) [].
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